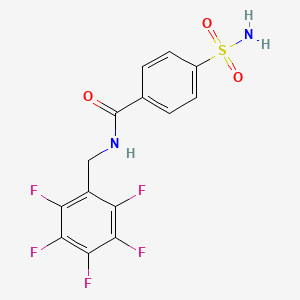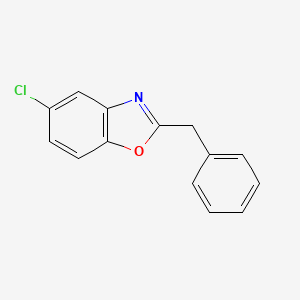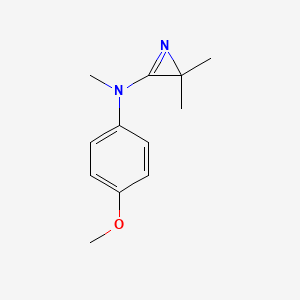
5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde
描述
5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
作用机制
Target of Action
Isoxazole derivatives have been found to be active towards different clinically approved targets .
Mode of Action
Isoxazole derivatives have been reported to stimulate the impulse propagation mediated transmitter release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain .
Biochemical Pathways
Isoxazole derivatives have been associated with a wide range of biological activities, indicating that they may interact with multiple biochemical pathways .
Result of Action
Isoxazole derivatives have been associated with a variety of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, and more .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of an aldehyde with a primary nitro compound, which leads to the formation of isoxazole derivatives . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) for the cycloaddition reaction . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. The focus is on optimizing reaction conditions to achieve high yields and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The isoxazole ring can undergo substitution reactions, where different functional groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted isoxazole derivatives, which can have different biological and chemical properties.
科学研究应用
5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Isoxazole derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
相似化合物的比较
Similar Compounds
5-(Thiophen-2-yl)isoxazole-3-carboxaldehyde: Similar structure but with a thiophene ring instead of a hydroxypropan-2-yl group.
3-(2-Methoxyphenyl)isoxazole-5-carbaldehyde: Contains a methoxyphenyl group instead of a hydroxypropan-2-yl group.
Uniqueness
5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxypropan-2-yl group enhances its solubility and reactivity, making it a valuable compound for various applications.
属性
IUPAC Name |
5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-7(2,10)6-3-5(4-9)8-11-6/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGJCKHWZCWDHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NO1)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]methanamine](/img/structure/B6613329.png)




![ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate](/img/structure/B6613375.png)




![[2-(3-fluorophenyl)ethyl]hydrazine hydrochloride](/img/structure/B6613421.png)



